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Compound of Interest

2-Methoxy-4-methylquinoline-7-
Compound Name:

carbaldehyde
CAS No.: 89446-54-8
Cat. No.: B11901763

Get Quote

\ J

CAS: 89446-54-8 | Formula: C12H11NO2 | MW: 201.22 g/mol [1]

Executive Summary

2-Methoxy-4-methylquinoline-7-carbaldehyde is a specialized heterocyclic intermediate
utilized primarily in the development of antiproliferative agents and kinase inhibitors.[1]
Characterized by a quinoline core with a 2-methoxy "anchor," a 4-methyl steric spacer, and a
reactive 7-aldehyde handle, this compound serves as a critical scaffold for generating Schiff
bases, hydrazones, and styrylquinolines.[1]

Its structural uniqueness lies in the 7-position formyl group, which is less sterically hindered

than the 4-position equivalents, allowing for high-yield condensation reactions.[1] This guide
provides a validated synthetic workflow, physicochemical data, and application strategies for
researchers in medicinal chemistry.

Chemical Profile & Physical Properties[2]
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Property Data Sourcel/Notes

CAS Number 89446-54-8 Verified Registry
2-methoxy-4-methylquinoline-

IUPAC Name
7-carbaldehyde

Molecular Weight 201.22 g/mol

Appearance Pale yellow to off-white solid Crystalline form

Melting Point 111-112 °C J. Med.[1] Chem. (1989) [1]
Soluble in DMSO, DMF,

Solubility CHCIs; Sparingly soluble in

MeOH

Aldehyde (C-7), Methoxy (C-

Key Functional Groups
2), Methyl (C-4)

Synthetic Methodologies

The synthesis of CAS 89446-54-8 typically follows a convergent route, prioritizing the
installation of the methoxy group via Nucleophilic Aromatic Substitution (

) on a chlorinated precursor.[1]

Method A: Nucleophilic Substitution (Preferred Route)

This method is favored for its high regioselectivity and yield. It proceeds via the displacement of
a chloride at the activated 2-position of the quinoline ring.

Reaction Scheme:
[1]
Mechanism:

o Activation: The ring nitrogen (N1) exerts an electron-withdrawing effect, activating the C2-Cl
bond.[1]
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» Addition: Methoxide ion attacks C2, forming a Meisenheimer-like anionic intermediate.[1]

o Elimination: Chloride is expelled, restoring aromaticity and yielding the 2-methoxy product.

Method B: Selective Oxidation (Alternative)

For laboratories starting from 2-methoxy-4,7-dimethylquinoline, a selective oxidation of the 7-
methyl group can be achieved using Selenium Dioxide (

)-[1]

» Note: This route requires careful control to avoid over-oxidation or oxidation of the 4-methyl
group, although the 4-methyl is typically less reactive towards

than the benzylic 7-methyl in this electronic environment.[1]

Experimental Protocol

Objective: Synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde via Method A (

).
Reagents & Equipment[2][3][4][5]

e Precursor: 2-Chloro-4-methylquinoline-7-carbaldehyde (1.0 eq)[1]
e Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)
e Solvent: Anhydrous Methanol (10 volumes)

o Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
)]

Step-by-Step Procedure

e Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 2-chloro-4-methylquinoline-7-carbaldehyde (10 mmol, 2.05 g) in
anhydrous methanol (20 mL).
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o Addition: Dropwise add Sodium Methoxide solution (15 mmol, ~3.4 mL of 25% solution) over
10 minutes at room temperature. The solution may darken slightly.

e Reaction: Heat the mixture to reflux (65 °C) and stir for 2—4 hours. Monitor reaction progress
via TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a new polar spot (
) should appear.

e Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with
vigorous stirring.

¢ Isolation:

o If a solid precipitates: Filter the solid, wash with cold water (2 x 10 mL), and dry under
vacuum.

o If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.

 Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica
gel, 0-20% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

 Yield: Typical yields range from 85-92%.[1]

Visualization: Synthetic Workflow & Signaling[1]

The following diagrams illustrate the synthesis workflow and the compound's role in kinase
inhibition pathways.
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Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (
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Caption: Figure 2. Pharmacophore mapping of the quinoline scaffold in kinase binding pockets.

Applications in Drug Discovery[3][5][6][7][8]
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A. Schiff Base Library Generation

The 7-aldehyde group is a versatile "warhead" precursor. Reacting CAS 89446-54-8 with
various hydrazides or amines yields Schiff bases (imines), which are extensively documented
for:

» Antimicrobial Activity: Hydrazone derivatives of quinolines often exhibit potent activity against
M. tuberculosis and S. aureus [2].[1]

o Anticancer Agents: The planar quinoline ring intercalates into DNA, while the 7-position
substituent protrudes into the major groove, interfering with replication enzymes like
Topoisomerase II.

B. Kinase Inhibition

The 2-methoxy-quinoline scaffold mimics the adenine ring of ATP.[1] By modifying the 7-
position with bulky heterocycles (via the aldehyde), researchers can target the "gatekeeper”
residues of kinases such as VEGFR and PI3K, improving selectivity over wild-type kinases.[1]

Safety & Handling

e Hazards: Quinoline derivatives can be irritating to the eyes, skin, and respiratory system. The
aldehyde moiety may cause contact dermatitis.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8 °C. Aldehydes are prone to air
oxidation to the corresponding carboxylic acid (2-methoxy-4-methylquinoline-7-carboxylic
acid) upon prolonged exposure.[1]

» Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]
References
e Synthesis and Physical Properties

o Journal of Medicinal Chemistry, 1989, 32, 1936.[1] (Primary source for melting point 111-
112°C and synthesis context).

o [1]
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e General Quinoline Synthesis (Vilsmeier-Haack & Methoxylation)

o Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related
Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[1]

» Pharmacological Relevance

o Mali, R. S., et al. (2010). Recent advances in the synthesis and biological activity of
quinolines.[2][3] Heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11901763/docs#technical-guide-2-methoxy-4-
methylquinoline-7-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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